molecular formula C10H18O3 B12559756 Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol CAS No. 144066-82-0

Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol

Cat. No.: B12559756
CAS No.: 144066-82-0
M. Wt: 186.25 g/mol
InChI Key: SIOIQOFXKSYZCE-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes both acetic acid and alcohol functional groups. It is used in various chemical processes and has applications in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol typically involves the esterification of 3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts is essential to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functional groups (acetic acid and alcohol), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .

Properties

CAS No.

144066-82-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol

InChI

InChI=1S/C8H14O.C2H4O2/c1-6(2)8(5-9)7(3)4;1-2(3)4/h9H,1,5H2,2-4H3;1H3,(H,3,4)

InChI Key

SIOIQOFXKSYZCE-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CO)C(=C)C)C.CC(=O)O

Origin of Product

United States

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